molecular formula C15H12FN7O B2911531 6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1172258-73-9

6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2911531
CAS No.: 1172258-73-9
M. Wt: 325.307
InChI Key: YEFWKRKMKKVJLF-UHFFFAOYSA-N
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Description

6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with a β-keto ester to form the pyrazole ring.

    Introduction of the amino group: The amino group is introduced through nucleophilic substitution reactions.

    Formation of the pyrazolopyrimidine core: This involves cyclization reactions using appropriate reagents and conditions.

    Introduction of the fluorophenyl group: This step typically involves coupling reactions using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or bind to specific receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other pyrazolopyrimidine compounds, such as:

    6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: Lacks the fluorophenyl group, which may affect its biological activity.

    6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: Contains a chlorophenyl group instead of a fluorophenyl group, which may alter its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-(5-amino-3-methylpyrazol-1-yl)-1-(4-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN7O/c1-8-6-12(17)23(21-8)15-19-13-11(14(24)20-15)7-18-22(13)10-4-2-9(16)3-5-10/h2-7H,17H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFWKRKMKKVJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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